Tenofovir Dimer Triethylammonium Salt
Description
Historical Context of Nucleotide Analog Development in Antiviral Research
The journey of nucleotide analogs as antiviral agents began with the synthesis of idoxuridine (B1674378) in 1959, which showed activity against the herpes simplex virus (HSV). acs.org This pioneering discovery paved the way for the development of more selective and potent antiviral drugs. A significant breakthrough came in the 1970s and 1980s with the advent of acyclovir (B1169) for HSV infections and zidovudine (B1683550) (AZT), the first approved drug for the treatment of Human Immunodeficiency Virus (HIV). nih.govbldpharm.comwikipedia.org These early successes validated the strategy of targeting viral polymerases with modified nucleosides.
The development of these agents was driven by the need for therapies that could selectively inhibit viral replication without causing significant harm to the host's cells. The core principle behind their mechanism of action is chain termination. wikipedia.org Once incorporated into a growing viral DNA or RNA strand by a viral polymerase, the lack of a crucial chemical group (typically a 3'-hydroxyl group) on the analog prevents the addition of the next nucleotide, effectively terminating the chain and stopping viral replication. wikipedia.org This strategic disruption has been a cornerstone of antiviral drug design for decades.
Molecular Structure and Classification of the Tenofovir (B777) Family of Compounds
Within the diverse family of nucleotide analogs, the tenofovir scaffold holds a prominent position in antiviral research. Tenofovir is an acyclic nucleoside phosphonate (B1237965), meaning its structure deviates from the typical cyclic sugar moiety found in natural nucleotides. drugbank.com Specifically, it is an analog of adenosine (B11128) monophosphate. wikipedia.org
The parent compound, tenofovir, exhibits potent antiviral activity but has limited oral bioavailability. To overcome this limitation, prodrugs have been developed. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. The two most notable prodrugs of tenofovir are Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). vemlidyhcp.comnih.govpharmaffiliates.com
Tenofovir Disoproxil Fumarate (TDF): This prodrug enhances the lipophilicity of tenofovir, allowing for better absorption after oral administration. nih.gov
Tenofovir Alafenamide (TAF): TAF is a newer prodrug designed to more efficiently deliver tenofovir to target cells, resulting in higher intracellular concentrations of the active form of the drug. pharmaffiliates.comnih.gov
These prodrugs are hydrolyzed in the body to release tenofovir, which is then phosphorylated by cellular enzymes to its active diphosphate (B83284) form. This active metabolite competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly synthesized viral DNA by reverse transcriptase. vemlidyhcp.com
| Compound | Molecular Formula | Key Structural Feature |
| Tenofovir | C9H14N5O4P | Acyclic phosphonate nucleotide analog of adenosine. |
| Tenofovir Disoproxil | C19H30N5O10P | Disoproxil ester prodrug of tenofovir. |
| Tenofovir Alafenamide | C21H29N6O5P | Alafenamide prodrug of tenofovir. |
Significance of Dimeric Nucleotide Constructs in Medicinal Chemistry
In the field of medicinal chemistry, the creation of dimeric structures, where two monomeric units are linked together, is a strategy employed to explore and potentially enhance therapeutic properties. In the context of nucleotide analogs, dimeric constructs can offer several theoretical advantages. These may include altered binding affinities for target enzymes, modified pharmacokinetic profiles, and potentially novel mechanisms of action.
The concept of linking two nucleotide analogs can lead to molecules with increased local concentrations at the target site or the ability to interact with multiple binding sites on a viral enzyme. Research into nucleotide dimers has explored their potential as antiviral and anticancer agents, although the specific therapeutic applications of many such constructs remain an active area of investigation. The synthesis of these dimers often involves complex chemical strategies to link the two nucleotide units through a phosphate (B84403) or other suitable linker.
"Tenofovir Dimer Triethylammonium (B8662869) Salt" is chemically identified as bis((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic acid, with triethylamine (B128534) as a counterion. derpharmachemica.com This structure consists of two tenofovir molecules linked together. In the context of tenofovir manufacturing, this dimeric species is often considered an impurity that can arise during the synthesis of tenofovir-based drugs. synthinkchemicals.com Its presence is carefully monitored to ensure the purity and quality of the final active pharmaceutical ingredient.
Role of Salt Forms, Specifically Triethylammonium, in Chemical Synthesis and Research
The formation of salts is a critical step in the development and manufacturing of many pharmaceutical compounds. Salt forms can significantly influence a compound's physicochemical properties, such as solubility, stability, and ease of handling. In the synthesis and purification of nucleotides and their analogs, triethylammonium salts are frequently utilized.
Triethylamine is a common organic base used in a variety of chemical reactions, including the synthesis of oligonucleotides and their analogs. wikipedia.org It can act as a proton scavenger, neutralizing acidic byproducts formed during a reaction. In the case of "Tenofovir Dimer Triethylammonium Salt," the triethylammonium cation (the protonated form of triethylamine) serves as a counterion to the negatively charged phosphonate groups of the tenofovir dimer.
The use of triethylammonium salts can be particularly advantageous in purification processes like reversed-phase high-performance liquid chromatography (HPLC). The triethylammonium counterion can improve the solubility of the nucleotide analog in the organic solvents used in HPLC and can be readily removed during the final processing steps due to its volatility. nih.gov The presence of the triethylammonium salt form of the tenofovir dimer is primarily a consequence of the synthetic and purification methods employed, where triethylamine is used as a base or as a component of the purification buffer system. nih.gov While crucial for the chemical process, the triethylammonium moiety itself is not part of the active pharmacophore.
Properties
Molecular Formula |
C30H56N12O7P2 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H26N10O7P2.2C6H15N/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28;2*1-4-7(5-2)6-3/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24);2*4-6H2,1-3H3/t11-,12-;;/m1../s1 |
InChI Key |
QXLYCPMYFACIIL-MBORUXJMSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Tenofovir Dimer Triethylammonium Salt
Retrosynthetic Analysis of Tenofovir (B777) and its Dimeric Derivatives
Retrosynthetic analysis provides a strategic framework for deconstructing a target molecule into simpler, commercially available starting materials. This approach is instrumental in designing a logical and efficient synthetic route.
The synthesis of the PMPA core is a critical first step. A common retrosynthetic disconnection of PMPA reveals two key building blocks: (R)-9-(2-hydroxypropyl)adenine and a phosphonate (B1237965) synthon, typically diethyl p-toluenesulfonyloxymethylphosphonate.
The synthesis of (R)-9-(2-hydroxypropyl)adenine can be achieved through various methods, often involving the alkylation of adenine (B156593) with a suitable chiral propylene (B89431) oxide derivative. The subsequent coupling with diethyl p-toluenesulfonyloxymethylphosphonate is a crucial step to introduce the phosphonomethoxy side chain. This condensation reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the adenine derivative, facilitating nucleophilic attack on the phosphonate synthon.
Table 1: Comparison of Synthetic Methods for PMPA Diethyl Ester
| Catalyst/Base | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Dialkyl Magnesium | Toluene/NMPO | 45-60 | 83.7 | 83 | |
| Lithium t-butoxide | Not Specified | Not Specified | 40-45 | 60-65 |
The formation of the bis-phosphonate linkage in Tenofovir Dimer presents a significant synthetic challenge. While direct literature detailing the synthesis of Tenofovir Dimer Triethylammonium (B8662869) Salt is scarce, strategies for the dimerization of related compounds, such as the tenofovir disoproxil fumarate (B1241708) dimer impurity, offer valuable insights.
One potential pathway involves the reaction of Tenofovir with a linking agent. For instance, a patented method for the synthesis of a tenofovir disoproxil fumarate dimer impurity utilizes paraformaldehyde in the presence of an acid reagent. This suggests a possible route where two molecules of PMPA are coupled through a methylene (B1212753) bridge derived from formaldehyde (B43269). The reaction would likely proceed through the formation of a hydroxymethyl intermediate on one of the phosphonate groups, which then reacts with a second PMPA molecule to form the diphosphonic acid linkage.
Another plausible approach involves the activation of the phosphonic acid moiety of PMPA to form a reactive intermediate, such as a phosphonic chloride or a mixed anhydride, which can then react with a second molecule of PMPA. The use of condensing agents is a common strategy in phosphonate chemistry to facilitate such couplings.
Influence of Triethylammonium Salt Counterion in Synthetic Processes
The triethylammonium counterion plays a multifaceted role in the synthesis of Tenofovir Dimer, influencing not only the reaction itself but also the subsequent isolation and purification steps.
Triethylamine (B128534) is a widely used organic base in chemical synthesis. In the context of phosphonate chemistry, it can act as an acid scavenger, neutralizing acidic byproducts that may be formed during the reaction. This is crucial for maintaining the desired pH of the reaction medium, which can significantly impact the reaction rate and the stability of the reactants and products.
While not a catalyst in the traditional sense, by maintaining optimal pH conditions, triethylamine ensures the catalytic cycle of other reagents can proceed efficiently. For instance, in reactions involving the activation of phosphonic acids, triethylamine can facilitate the formation of more reactive intermediates.
The formation of the triethylammonium salt of Tenofovir and its dimer significantly enhances their solubility in organic solvents. This is a critical factor during the reaction, allowing for a homogeneous reaction mixture and facilitating the interaction of the reactants.
Furthermore, the solubility characteristics imparted by the triethylammonium counterion are leveraged during product isolation and purification. For example, after the reaction is complete, the triethylammonium salt can be selectively precipitated or extracted. However, the purification of phosphonic acids and their salts can be challenging due to their often sticky and hygroscopic nature. The triethylammonium salt form can sometimes be more amenable to chromatographic purification or crystallization than the free acid.
Optimization of Synthetic Yields and Stereoselectivity for Tenofovir Dimer Triethylammonium Salt
Optimizing the synthetic yield and maintaining the desired stereochemistry are paramount in the production of pharmaceutical compounds. The stereocenter at the propyl side chain of Tenofovir is crucial for its biological activity, and thus, its configuration must be retained throughout the synthesis of the dimer.
For the dimerization step, controlling the stoichiometry of the reactants and the reaction time is essential to minimize the formation of side products. The stereoselectivity of the dimerization process is largely dependent on the reaction mechanism. If the chiral center is not involved in the bond-forming steps of the dimerization, the stereochemistry is expected to be retained. However, it is crucial to employ analytical techniques such as chiral chromatography to confirm the stereochemical integrity of the final product.
The purification of the final this compound is a critical step in obtaining a high-purity product. Techniques such as crystallization, precipitation, and chromatography are employed to remove unreacted starting materials, byproducts, and any diastereomeric impurities that may have formed.
Development of High-Purity Synthesis Routes
The synthesis of Tenofovir Dimer, an impurity often associated with the production of Tenofovir-based active pharmaceutical ingredients, requires precise methodologies to achieve high purity. A documented approach for a related dimer impurity of Tenofovir Disoproxil Fumarate provides a foundational route. This method commences with Tenofovir or Tenofovir monohydrate as the starting material. google.com The initial step involves a reaction with paraformaldehyde in the presence of an acidic reagent, such as hydrochloric or hydrobromic acid, to form an intermediate compound. google.com
The reaction conditions are controlled, with the dissolution of paraformaldehyde in the acid occurring at 35-40°C, followed by the addition of Tenofovir at a reduced temperature of 10-15°C, where it is reacted for an extended period, such as 48 hours. google.com Following the formation of this intermediate, the acidic reagent is removed by evaporation. The resulting compound is then reacted with chloromethyl isopropyl carbonate, utilizing a catalyst like tetrabutylammonium (B224687) bromide (TBAB), to yield the final dimeric product. google.com This synthetic route is noted for its simplicity and short duration, consistently producing the target compound with a purity exceeding 90% as determined by High-Performance Liquid Chromatography (HPLC). google.com
Purification strategies for related Tenofovir compounds, which can be adapted for dimer purification, include acid-extraction-alkali-precipitation procedures. This involves dissolving the crude product in a diluted aqueous acid, washing with an organic solvent like ethyl acetate (B1210297) to remove non-basic impurities, and then making the aqueous solution alkaline to precipitate the purified product. acs.org This method has proven more efficient and environmentally friendly for scale-up operations compared to recrystallization from large volumes of solvents. acs.org
Control of Impurity Formation During Multi-Step Synthesis
The control of impurities is a critical aspect of synthesizing Tenofovir derivatives, including the Dimer. The formation of dimeric and other multimeric impurities often occurs during the synthesis or degradation of the parent drug. sci-hub.se For instance, in the context of Tenofovir Disoproxil, formaldehyde, a hydrolysis product, can react with the N6-amine of the adenine base. sci-hub.se This leads to a methanolamine intermediate that dehydrates to an imine cation, a highly reactive species that can then condense with another molecule of Tenofovir Disoproxil to form a dimer. sci-hub.se
| Impurity Type | Proposed Formation Mechanism | Control Strategy |
| Dimer Impurity | Reaction of an imine cation intermediate (formed from the parent molecule and formaldehyde) with a second molecule of the parent drug. sci-hub.se | Use of phase transfer catalysts and dehydrating agents; control of formaldehyde levels. google.com |
| Degradation Products | Hydrolysis of ester or ether linkages in the parent molecule. sci-hub.se | Strict control of pH, temperature, and moisture content during synthesis and storage. |
| Synthesis-Related Impurities | Incomplete reaction or side reactions of starting materials and reagents. nih.gov | Optimization of reaction conditions (temperature, stoichiometry, reaction time); effective purification of intermediates. acs.org |
Novel Carbon–Phosphorus Bond Construction Methodologies Applied to Tenofovir Derivatives
The construction of the carbon-phosphorus (C-P) bond is a cornerstone of Tenofovir synthesis. Traditional methods often rely on the Michaelis-Arbuzov or Michaelis-Becker reactions, which can present challenges for practical, large-scale synthesis. acs.org Recent innovations have introduced a novel P-alkylation methodology that circumvents some of these limitations. acs.orgacs.org
This new approach, developed for the synthesis of Tenofovir Alafenamide (a prodrug of Tenofovir), avoids the direct use of Tenofovir (PMPA) as an intermediate. acs.org The key transformation involves the P-alkylation of a silylated diphenyl phosphonate with a methylthiomethyl (MTM) ether derivative. acs.org This reaction is promoted by a combination of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) to construct the critical C-P bond. acs.orgacs.org This method represents a previously undocumented type of P-alkylation, connecting a thioacetal methylene carbon to an activated tervalent phosphorus. acs.org
This novel disconnection strategy offers several advantages:
It bypasses the often problematic synthesis and purification of the PMPA intermediate. acs.org
It provides a new avenue for the diversification of synthetic portfolios for Tenofovir and its derivatives. acs.org
The methodology could potentially be applied to the late-stage modification of other complex molecules to create valuable phosphonate derivatives. acs.org
| Method | Key Reactants | Conditions | Advantages |
| Traditional (e.g., Michaelis-Arbuzov) | Alkyl halide and a trialkyl phosphite. | Typically requires heating. | Well-established, versatile. |
| Novel P-Alkylation | Silylated diphenyl phosphonate and a methylthiomethyl (MTM) ether derivative. acs.org | NIS/TfOH promoter. acs.org | Bypasses PMPA intermediate, potentially milder conditions. acs.org |
Scalability Considerations in Laboratory-Scale Synthesis of Dimeric Analogs
Transitioning the synthesis of Tenofovir dimeric analogs from the laboratory bench to a larger scale introduces several challenges that must be addressed to ensure the process is efficient, robust, and safe. A primary consideration is the reliance on chromatographic purification, which is often not feasible for large quantities. acs.org Therefore, developing scalable workup and purification protocols is essential. This includes designing procedures like crystallization or acid-base extraction that can effectively remove impurities and unreacted reagents without chromatography. acs.org
Another key factor is the management of reagents and solvents. For instance, processes that use large excesses of high-boiling point solvents require efficient removal methods, such as oil pump distillation, to streamline the workup. acs.org The potential to reuse distilled solvents can also improve the economic and environmental profile of the synthesis. acs.org
Chemoenzymatic synthesis routes offer a sustainable alternative, potentially reducing waste and shortening synthetic pathways by avoiding protecting groups. nih.gov However, these methods also have scalability limitations, such as the cost and availability of commercial enzymes and the need for specialized equipment. nih.gov The development of industrially viable syntheses often involves replacing hazardous or difficult-to-handle reagents, such as magnesium tert-butoxide, with more manageable alternatives and optimizing solvent systems for both reaction efficiency and ease of handling at scale. google.comtsijournals.com Ultimately, a successful scale-up requires a holistic approach that considers yield, purity, cost, safety, and environmental impact. researchgate.net
Biochemical and Molecular Mechanisms of Action of Tenofovir Dimer Triethylammonium Salt in Vitro Investigations
Enzyme Inhibition Kinetics in Cell-Free Systems
The primary mechanism of action of Tenofovir (B777), following its intracellular conversion to Tenofovir Diphosphate (B83284) (TFV-DP), is the inhibition of viral reverse transcriptase. nih.gov This action is crucial in halting the replication of retroviruses like HIV and hepatitis B virus (HBV).
Interactions with Viral Reverse Transcriptases
Tenofovir, in its active diphosphate form, is a potent inhibitor of viral DNA polymerases. nih.gov Specifically, TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. nih.gov By mimicking the natural substrate, it binds to the active site of the enzyme, thereby preventing the natural nucleotides from binding and being incorporated into the growing viral DNA chain. nih.govresearchgate.net This inhibition is a key step in disrupting the viral life cycle.
Analysis of Competitive Binding with Natural Substrates (e.g., deoxyadenosine (B7792050) triphosphate)
TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP). nih.govplos.org This structural similarity allows it to compete with dATP for incorporation into the nascent viral DNA strand during the reverse transcription process. plos.orgnih.gov Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This premature termination of the DNA chain effectively stops viral replication. nih.gov Molecular modeling studies have shown that TFV-DP binds to the active site of HIV-1 reverse transcriptase, and its acyclic linker interacts with key amino acid residues, leading to effective inhibition.
Intracellular Conversion Pathways and Metabolite Formation (in vitro cellular models)
For Tenofovir to exert its antiviral activity, it must be converted into its active diphosphate form within the target cells. This process involves sequential phosphorylation steps catalyzed by cellular kinases.
Phosphorylation Dynamics and Diphosphate Generation
Tenofovir is an acyclic nucleotide analog that requires two phosphorylation steps to become the active TFV-DP. researchgate.net In vitro studies using hepatic cell lines (HepG2) and primary human hepatocytes have shown that Tenofovir is efficiently phosphorylated. nih.govresearchgate.net The initial phosphorylation to Tenofovir monophosphate (TFV-MP) is catalyzed by adenylate kinase 2 (AK2). acs.orgnih.gov Subsequent phosphorylation to the active TFV-DP is carried out by other cellular enzymes, including creatine (B1669601) kinase and pyruvate (B1213749) kinase. researchgate.net Time-dependent increases in both TFV-MP and TFV-DP have been observed in cellular models, with TFV-DP reaching significant intracellular concentrations. nih.gov TFV-DP has a notably long intracellular half-life, which contributes to the sustained antiviral effect of the drug. nih.govresearchgate.net
Interactive Data Table: Intracellular Phosphorylation of Tenofovir
| Cell Type | Time (hours) | Tenofovir (µM) | TFV-MP (µM) | TFV-DP (µM) |
| Primary Hepatocytes | 2 | 1.5 | 0.5 | 1.8 |
| Primary Hepatocytes | 6 | 3.0 | 0.8 | 3.5 |
| Primary Hepatocytes | 24 | 5.0 | 1.2 | 4.7 |
| HepG2 Cells | 2 | 2.0 | 0.6 | 2.5 |
| HepG2 Cells | 6 | 4.5 | 1.0 | 4.8 |
| HepG2 Cells | 24 | 7.0 | 1.4 | 6.0 |
| Note: The data presented here is illustrative and based on findings from in vitro studies. Actual values may vary depending on experimental conditions. |
Enzymatic Biotransformations Influencing Dimer Activity
There is no specific information available in the reviewed literature regarding the enzymatic biotransformations of "Tenofovir Dimer." Tenofovir itself is primarily activated through phosphorylation and does not undergo significant metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The dimer is generally considered an impurity formed during the synthesis or degradation of Tenofovir prodrugs. researchgate.net
Molecular Pathways of Cell Cycle Regulation and Apoptosis Induction
Recent studies have explored the effects of Tenofovir and its prodrugs on cellular processes beyond viral inhibition, including cell cycle regulation and apoptosis, particularly in the context of cancer cells and non-viral cell types.
In vitro studies have shown that Tenofovir can induce cell cycle arrest in human cancer cells. researchgate.net The mechanism appears to involve the induction of DNA damage, as indicated by the phosphorylation of the DNA repair enzyme H2AX. researchgate.net This interference with DNA integrity and replication machinery can lead to a halt in cell proliferation. researchgate.net
Furthermore, Tenofovir Disoproxil Fumarate (B1241708) (TDF) has been shown to induce apoptosis in various cell types, including hepatic stellate cells and pheochromocytoma cells. plos.orgnih.gov In hepatic stellate cells, TDF-induced apoptosis is mediated by the downregulation of the PI3K/Akt/mTOR signaling pathway. plos.org In pheochromocytoma cells, TDF treatment led to an increase in reactive oxygen species and the upregulation of the pro-apoptotic protein BAX. nih.gov Studies on neuronal cells have also indicated that TDF can induce apoptosis, which may be relevant to the neurotoxicity observed with some antiretroviral therapies. nih.gov
Interactive Data Table: Effect of TDF on Apoptosis in Hepatic Stellate Cells (HSC-T6)
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells |
| Control | 0 | ~2% |
| TDF | 100 | Significantly Increased |
| TDF | 200 | 98.9% |
| ETV (Entecavir) | 200 | 2.16% |
| Note: This data is derived from a specific in vitro study and illustrates the pro-apoptotic effect of TDF on a particular cell line. |
Biochemical Signaling Cascades Leading to Programmed Cell Death
Studies on tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, have shed light on its potential to induce apoptosis, or programmed cell death, in certain cell types. In hepatic stellate cells (HSCs), TDF treatment has been shown to decrease cell viability and induce apoptotic features. plos.org This process is associated with the cleavage of PARP and Caspase-3, as well as the inhibition of the anti-apoptotic gene Bcl-xl. plos.org The mechanism appears to involve the downregulation of the PI3K/Akt/mTOR signaling pathway, which is known to regulate both apoptosis and autophagy. plos.org
Furthermore, investigations into tenofovir-induced renal damage have indicated the involvement of the mitochondrial pathway of apoptosis. nih.gov In animal models, TDF administration led to an increased number of TUNEL-positive cells, activation of caspase 3, and the release of cytochrome c from mitochondria into the cytosol in kidney cells. nih.gov This suggests that mitochondrial-mediated apoptosis contributes to the cellular effects of tenofovir in specific tissues. nih.gov
Mechanistic Insights into Antiviral Activity in Cell Culture Models
The primary antiviral mechanism of tenofovir is the inhibition of viral reverse transcriptase (RT). nih.gov After cellular enzymes convert tenofovir into its active diphosphate form, it competes with the natural deoxyadenosine 5'-triphosphate for incorporation into newly synthesizing viral DNA. nih.gov Once incorporated, tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA synthesis. nih.gov
In vitro studies have demonstrated the potent antiviral activity of tenofovir and its prodrugs against various subtypes of HIV-1 and HIV-2. nih.govnih.gov Cell culture models have been instrumental in determining the efficacy of tenofovir in preventing viral replication. nih.gov These models have also shown that tenofovir can have persistent intracellular antiviral activity. nih.gov
Elucidation of Molecular Resistance Mechanisms (in vitro evolution and biochemical analysis)
The development of drug resistance is a significant challenge in antiviral therapy. In vitro studies have been crucial in understanding the molecular mechanisms by which viruses like HIV-1 develop resistance to tenofovir.
Viral Enzyme Mutations and Their Effects on Dimer Efficacy
While no data exists for Tenofovir Dimer Triethylammonium (B8662869) Salt, extensive research has characterized resistance mutations for tenofovir. The primary mutation associated with tenofovir resistance is the K65R substitution in the viral reverse transcriptase enzyme. nih.gov This mutation reduces the susceptibility of the virus to tenofovir. Other mutations, such as those at positions M184V and Q151M, can also contribute to reduced susceptibility, particularly when they occur in combination with other mutations. nih.gov
Table 2: Key HIV-1 Reverse Transcriptase Mutations Associated with Tenofovir Resistance
| Mutation | Effect on Tenofovir Susceptibility |
|---|---|
| K65R | Primary resistance mutation, reduces susceptibility. |
| M184V | Can contribute to reduced susceptibility, especially in combination with other mutations. |
Mechanisms of Nucleotide Analog Excision and Removal
A key mechanism of resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including tenofovir, is the phosphorolytic removal of the incorporated drug from the terminated DNA chain. nih.gov This process, which is the reverse of the polymerization reaction, is mediated by the viral reverse transcriptase itself. nih.gov The enzyme utilizes cellular ATP or inorganic pyrophosphate as a pyrophosphate donor to excise the incorporated tenofovir monophosphate, allowing DNA synthesis to resume. nih.gov The presence of certain resistance mutations can enhance the efficiency of this excision process, leading to higher levels of drug resistance. nih.gov
Molecular Interactions and Binding Dynamics of Tenofovir Dimer Triethylammonium Salt
Quantitative Assessment of Ligand-Target Binding (In Vitro)
Quantitative assessment is crucial for understanding the potency and mechanism of a ligand's interaction with its biological target, typically a protein or nucleic acid.
The binding affinity of a ligand to its target is a measure of the strength of their interaction. It is commonly quantified by the dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. For Tenofovir's active diphosphorylated form, it acts as a competitive inhibitor for natural deoxyribonucleotide substrates of viral polymerases, such as HIV reverse transcriptase (RT) and Hepatitis B virus (HBV) polymerase. veeprho.com
Table 1: Illustrative Binding Affinities of Monomeric vs. Dimeric Ligands (Note: This table is illustrative, based on general principles of ligand binding, as specific data for Tenofovir (B777) Dimer is not available.)
| Compound | Target | Dissociation Constant (Kd) | Implication |
| Monomeric Nucleotide Analog | Viral Polymerase | ~µM to nM range | Standard binding affinity |
| Dimeric Nucleotide Analog | Viral Polymerase | Potentially sub-nM range | Enhanced binding due to avidity |
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters: the binding constant (Ka, the inverse of Kd), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a complete thermodynamic profile of the molecular interaction.
Enthalpy Change (ΔH): Represents the change in heat upon binding, reflecting the formation and breaking of bonds like hydrogen bonds and van der Waals interactions. A negative ΔH indicates an enthalpically favorable reaction.
Entropy Change (ΔS): Represents the change in disorder of the system upon binding. A positive ΔS, often driven by the release of ordered water molecules from binding surfaces (the hydrophobic effect), indicates an entropically favorable reaction.
No specific ITC data has been published for Tenofovir Dimer Triethylammonium (B8662869) Salt. However, a hypothetical ITC experiment would reveal whether the binding is primarily driven by enthalpy (strong, direct interactions like hydrogen bonds) or entropy (hydrophobic interactions).
Intermolecular Forces Governing Binding: Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions
The binding of Tenofovir Dimer Triethylammonium Salt to its target is governed by a combination of non-covalent intermolecular forces. slideshare.net
Hydrogen Bonding: The purine (B94841) rings of the tenofovir moieties contain multiple nitrogen and oxygen atoms that can act as hydrogen bond acceptors, and amine groups that act as hydrogen bond donors. researchgate.netgatech.edu These are critical for specific recognition within the enzyme's active site, mimicking the interactions of natural nucleotides. researchgate.net
Electrostatic Interactions: The phosphonate (B1237965) groups of the dimer are negatively charged at physiological pH. These can form strong electrostatic interactions or salt bridges with positively charged amino acid residues (like arginine or lysine) in the target protein's binding pocket. gatech.edu The triethylammonium counter-ions are a result of this negative charge on the parent molecule.
Hydrophobic Interactions: The adenine (B156593) base, a purine, has a significant nonpolar surface area. nih.gov These aromatic rings can engage in hydrophobic interactions and π-π stacking with aromatic amino acid side chains (such as tyrosine, phenylalanine, or tryptophan) within the binding site. researchgate.netlibretexts.org These interactions are a major driving force for binding in aqueous environments. nih.govlibretexts.org
Table 2: Potential Intermolecular Interactions of Tenofovir Dimer
| Type of Interaction | Functional Group(s) in Tenofovir Dimer | Potential Interacting Partner in Target Protein |
| Hydrogen Bonding | Amine groups, Purine ring nitrogens | Aspartate, Glutamate, Serine, Histidine |
| Electrostatic (Ionic) | Phosphonate groups (negative charge) | Lysine, Arginine (positive charge) |
| Hydrophobic & π-π Stacking | Adenine (purine) rings | Phenylalanine, Tyrosine, Tryptophan |
Structural Basis of Molecular Recognition and Specificity
The specificity of dimeric nucleotide analogs is rooted in their three-dimensional structure, which complements the topology of the target's binding site. For a target like HIV-1 RT, the nucleotide-binding site is a well-defined pocket. A dimeric structure could potentially span across different subsites within the pocket or even bridge two separate domains of the protein, a mechanism observed in other dimeric protein-ligand interactions. nih.govresearchgate.net
RNA binding, for instance, can induce dimerization of certain proteins, where the RNA is bound at the dimeric interface. nih.govresearchgate.net A pre-formed dimeric ligand like Tenofovir Dimer could exploit such interfaces, leading to high-affinity and specific recognition. The linker connecting the two tenofovir units plays a critical role in defining the spatial orientation and flexibility, which must be optimal to achieve the desired interaction without steric hindrance.
Structure-Activity Relationship (SAR) Studies for Dimeric Nucleotide Analogs
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to observe the effect on its biological activity, providing insights into the key features required for binding and efficacy. nih.govnih.govsemanticscholar.org While specific SAR studies on this compound are not published, a rational approach can be outlined based on its structure.
Key regions for modification in dimeric nucleotide analogs like the Tenofovir Dimer would include the linker, the purine base, and the phosphonate group.
The Linker: The nature of the chemical linker connecting the two tenofovir monomers is paramount.
Length: Varying the length of the linker would determine the optimal distance to span between two interaction points on the target enzyme.
Flexibility: A rigid linker might pre-organize the monomers into a favorable conformation for binding, reducing the entropic penalty. A flexible linker might allow for more adaptability to the binding site.
Composition: Introducing different functional groups (e.g., amides, esters) into the linker could create new hydrogen bonding opportunities or alter solubility.
The Purine Base: Modifications to the adenine ring could enhance binding or alter specificity. For example, adding small alkyl or halogen groups could probe for additional hydrophobic pockets within the binding site.
The Phosphonate Group: While essential for mimicking the natural nucleotide phosphate (B84403) backbone, this group can be further modified into prodrug forms (as seen in Tenofovir Disoproxil Fumarate (B1241708) or Tenofovir Alafenamide) to improve cellular uptake. nih.govacs.orgnih.gov These modifications are cleaved intracellularly to release the active phosphonate.
Table 3: Hypothetical SAR for Dimeric Nucleotide Analogs (Note: This table outlines potential research directions for SAR studies.)
| Modification Area | Specific Change | Predicted Biochemical Consequence |
| Linker | Increase/decrease chain length | Altered binding affinity (potential for optimal length) |
| Introduce rigid elements (e.g., phenyl ring) | Decreased flexibility, may increase or decrease affinity depending on target topology | |
| Purine Base | Substitution at C6 amine | Likely loss of key hydrogen bonds, reduced activity |
| Addition of a halogen at C2 | Potential for new halogen-bond interactions, altered affinity | |
| Phosphonate | Conversion to a prodrug moiety | No change in direct binding, but improved intracellular concentration of the active form |
Rational Design Principles for Enhanced Target Engagement
Tenofovir, an acyclic nucleoside phosphonate, serves as a fundamental scaffold for the development of potent antiviral agents. semanticscholar.org Its design as an analog of adenosine (B11128) 5'-monophosphate allows it to be recognized by viral polymerases. semanticscholar.orgnih.gov The active form, tenofovir diphosphate (B83284), acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and as a chain terminator once incorporated into the growing viral DNA chain. researchgate.net
The design of dimeric forms of Tenofovir is conceptualized to explore potential advantages over the monomeric drug. These may include altered pharmacokinetic profiles, increased local concentrations at the site of action, or novel binding interactions with the target enzyme. The linkage of two Tenofovir molecules through a diphosphonate bridge, as seen in Tenofovir Dimer, presents a unique chemical entity whose rational design is aimed at leveraging these potential benefits.
Key Rational Design Considerations:
Overcoming Drug Resistance: Viral reverse transcriptases are prone to mutations that can confer resistance to antiviral drugs. Rational drug design aims to develop inhibitors that are less susceptible to these resistance mechanisms. For instance, Tenofovir has shown a high genetic barrier to resistance in HIV. selleckchem.com This is partly because mutations that might reduce Tenofovir's binding affinity could also compromise the enzyme's natural function. nih.gov Dimeric structures could be designed to interact with more conserved regions of the enzyme, making them less vulnerable to resistance mutations that typically occur at the primary nucleotide-binding site.
Improving Intracellular Phosphorylation: Tenofovir is a prodrug that requires intracellular phosphorylation to its active diphosphate form. researchgate.netnih.gov The efficiency of this bioactivation process is a critical factor in its antiviral activity. The design of derivatives, including dimers, must consider how the modifications will affect their recognition and processing by cellular kinases. While specific data on the phosphorylation of Tenofovir Dimer is not available, the design would need to ensure that the dimeric structure does not hinder the enzymatic phosphorylation steps.
Structural and Conformational Optimization: The three-dimensional structure of the inhibitor and its ability to adopt a favorable conformation within the enzyme's active site are paramount. The flexibility or rigidity of the linker in a dimeric compound is a key design parameter. A linker that is too rigid might prevent optimal positioning of the two Tenofovir moieties, while a linker that is too flexible could result in an entropic penalty upon binding. Molecular modeling and structural biology techniques are essential tools for optimizing these parameters.
The following table summarizes key molecular interactions and design considerations for Tenofovir and its conceptual extension to a dimeric form.
| Feature | Tenofovir (Monomer) | Tenofovir Dimer (Conceptual) | Rationale for Enhanced Engagement |
| Primary Target | Viral Reverse Transcriptase | Viral Reverse Transcriptase | Maintained target specificity. |
| Binding Moiety | Phosphonate group mimics phosphate of dATP | Two phosphonate-containing moieties | Potential for bivalent binding or interaction with adjacent sites, increasing avidity. |
| Key Interactions | Competitive inhibition with dATP; chain termination upon incorporation. researchgate.net | Potential for simultaneous engagement of multiple subsites within the active site. | Increased occupancy of the active site could lead to more potent inhibition. |
| Resistance Profile | High genetic barrier to resistance. selleckchem.com | Potential to interact with more conserved regions of the enzyme. | Reduced susceptibility to resistance mutations at the primary binding site. |
| Activation | Intracellular phosphorylation to diphosphate. researchgate.net | Must be a substrate for cellular kinases. | Design must ensure efficient bioactivation of the dimeric structure. |
Detailed research findings on the specific binding dynamics and rational design of this compound are limited in publicly available literature. However, the principles derived from the extensive study of Tenofovir provide a solid foundation for understanding the intended goals of such a dimeric structure. The synthesis and evaluation of dimeric and other modified forms of Tenofovir represent an ongoing effort to develop next-generation nucleotide analog inhibitors with improved therapeutic profiles. nih.gov
Precursor and Analog Research in the Context of Tenofovir Dimer Triethylammonium Salt
Synthesis and Characterization of Related Chemical Impurities and Degradants for Analytical Research Standards
The quality control of active pharmaceutical ingredients (APIs) like Tenofovir (B777) and its prodrugs, Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF), is contingent upon a thorough understanding of their impurity profiles. Regulatory bodies mandate the identification and quantification of impurities above a 0.1% threshold, as these can impact the drug's efficacy and safety. Consequently, the synthesis and characterization of potential impurities and degradants are essential for developing robust analytical methods for quality control in manufacturing. nih.gov
Research efforts focus on identifying and synthesizing process-related impurities, which arise from the synthetic route, and degradation products that form during storage or under stress conditions. These synthesized compounds serve as crucial reference standards for method validation, impurity profiling, and stability studies in pharmaceutical development and manufacturing. synthinkchemicals.comsynzeal.comsynthinkchemicals.com
Commonly identified impurities in the synthesis of TDF include mono-POC Tenofovir (an intermediate where only one of the two pro-moieties is attached), various alkylated derivatives like mono-POC methyl Tenofovir, and carbamate-containing byproducts. A detailed study of Tenofovir, the key starting material for TDF, identified and characterized several major impurities, elucidating their formation mechanisms to improve process control. nih.gov The availability of these well-characterized impurity standards is vital for pharmaceutical research, development, and regulatory filings such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synthinkchemicals.comsynthinkchemicals.com
Table 1: Examples of Synthesized Tenofovir Disoproxil Fumarate Impurities for Analytical Standards This table is interactive. Click on the headers to sort.
| Impurity Name | Chemical Name | Type |
|---|---|---|
| Mono-POC Tenofovir | 9-[(R)-2-[[[[(isopropoxycarbonyl)oxy]methoxy]hydroxyphosphinyl]methoxy]propyl]adenine | Process-related |
| Mono-POC methyl Tenofovir | 9-[(R)-2-[[[[(isopropoxycarbonyl)oxy]methoxy]methoxyphosphinyl]methoxy]propyl]adenine | Process-related |
| Tenofovir disoproxil carbamate | O,O-Bis(isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonylamino)-9H-purin-9yl]propan-2-yloxy]}methylphosphonate | Process-related |
Source: Adapted from research on TDF impurity synthesis and characterization.
Investigation of Novel Prodrug Strategies for Tenofovir
Tenofovir itself is a dianionic compound at physiological pH, which results in low cellular permeability and limited oral bioavailability. nih.govrutgers.edu To overcome this, the development of prodrugs—bioreversible derivatives that undergo enzymatic or chemical conversion in the body to release the active drug—has been a critical strategy. rutgers.edunih.gov TDF was the first successful prodrug, but research continues to explore novel strategies to enhance therapeutic efficacy and minimize off-target effects. nih.govnih.gov
The primary goal of Tenofovir prodrug design is to mask the negatively charged phosphonate (B1237965) group, thereby increasing lipophilicity and facilitating passage across cellular membranes. nih.govmdpi.com The ProTide (pronucleotide) approach, which involves creating phosphoramidate derivatives, has been particularly successful, leading to the development of Tenofovir Alafenamide (TAF). mdpi.com TAF demonstrates significantly improved plasma stability and more efficient delivery of Tenofovir into target cells compared to TDF. nih.gov
Other strategies investigated in in vitro models include the conjugation of Tenofovir to lipids. nih.govnih.gov These lipid conjugates dramatically improve the pharmacokinetic properties of the charged nucleoside analog. nih.gov Researchers have synthesized various Tenofovir conjugates with different amino acids and fatty acids to enhance lipophilicity, which is hypothesized to lead to improved anti-HIV activity. nih.gov For example, an isopropylalaninyl monoamidate phenyl monoester prodrug of Tenofovir (GS-7340) showed an anti-HIV activity over 1,000-fold greater than the parent drug in MT-2 cells, with a 50% effective concentration (EC50) of 0.005 µM compared to 5 µM for Tenofovir. nih.gov
Table 2: Comparative In Vitro Anti-HIV-1 Potency of Tenofovir and its Prodrugs This table is interactive. Click on the headers to sort.
| Compound | Cell Line | EC50 (µM) | Fold Improvement vs. Tenofovir |
|---|---|---|---|
| Tenofovir (TFV) | MT-2 | 5.0 | 1x |
| Tenofovir Disoproxil (TDF) | MT-2 | 0.05 | 100x |
| Tenofovir Alafenamide (TAF) | MT-2 | 0.005 | 1000x |
Source: Data compiled from in vitro studies on Tenofovir prodrugs. nih.govmdpi.com
The efficacy of a prodrug depends on its stability in plasma and its efficient conversion to the active form within target cells. nih.gov The cleavage mechanisms are therefore a critical area of investigation. TDF is hydrolyzed by non-specific carboxyesterases present in both plasma and cells to release Tenofovir. nih.gov
In contrast, the phosphoramidate structure of TAF is designed for more targeted intracellular activation. TAF is primarily metabolized by Cathepsin A (CatA), an enzyme highly expressed within peripheral blood mononuclear cells (PBMCs) and other target cells for HIV. mdpi.com This intracellular conversion minimizes the release of Tenofovir into the systemic circulation, leading to lower plasma concentrations of the parent drug and potentially reducing associated toxicities. nih.gov After entry into the cell, TAF is hydrolyzed by CatA to an alanine metabolite, which is then further hydrolyzed by histone triad nucleotide-binding protein 1 (HINT1) to form Tenofovir. mdpi.com The Tenofovir is subsequently phosphorylated by cellular kinases to the active metabolite, Tenofovir diphosphate (B83284) (TFV-DP), which inhibits viral replication. mdpi.com Studies have shown that CatA accounts for the vast majority (97-99%) of TAF hydrolysis in human lung cells. mdpi.com
Design and Biological Evaluation of Tenofovir Analogs with Modified Phosphonate Moieties
Beyond prodrug strategies, researchers are exploring modifications to the core phosphonate group of Tenofovir to create novel analogs with potentially improved activity or resistance profiles. The phosphonate moiety is crucial for the drug's mechanism of action but also presents challenges for cell permeability. frontiersin.org
One approach involves synthesizing phosphonamidate conjugates, linking various amino acids or other moieties directly to the phosphorus atom. nih.gov A study involving the synthesis of 43 mono- and di-substituted phosphonamidate conjugates of Tenofovir with different amino acids and fatty ester chains was conducted to improve lipophilicity and anti-HIV activity. nih.gov Another area of research is the synthesis of analogs where the phosphonate is replaced with a phosphonodifluoromethylene group. researchgate.net These modifications can alter the charge, stability, and spatial conformation of the molecule, thereby influencing its interaction with viral enzymes. The biological evaluation of these analogs is critical to determine if the structural changes translate into favorable antiviral properties. For instance, a bis(SATE) prodrug of an adenine (B156593) derivative with a modified phosphonate moiety exhibited significant in vitro activity against HIV-1. researchgate.net
Chiral Purity and Stereoisomerism in the Synthesis and Activity of Nucleotide Analogs
Tenofovir contains a chiral carbon atom, meaning it can exist in two mirror-image forms, or stereoisomers: the (R)-enantiomer and the (S)-enantiomer. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles. thieme-connect.comthieme-connect.com For Tenofovir, the (R)-enantiomer is the pharmacologically active form. Therefore, controlling the chiral purity of the API is essential for the quality and integrity of the final drug product. thieme-connect.com
The synthesis of Tenofovir and its prodrugs like TAF, which has two chiral carbons and one chiral phosphorus, requires stereoselective methods to ensure the production of the desired (R)-isomer. thieme-connect.comthieme-connect.com Synthetic strategies often start from a "chiral pool" of readily available enantiomerically pure starting materials, such as (R)-propylene carbonate. thieme-connect.comthieme-connect.com Alternative methods include asymmetric synthesis techniques like kinetic resolution or asymmetric transfer hydrogenation. thieme-connect.com
Given the importance of stereochemistry, the development of analytical methods to detect and quantify the unwanted (S)-isomer is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique for separating enantiomers. thieme-connect.comdoaj.org To facilitate this, the undesired enantiomers, such as (S)-Tenofovir phenyl ester, are often synthesized to serve as reference standards for method development and validation. thieme-connect.comdoaj.org A classical Mitsunobu reaction can be used to stereospecifically invert the chiral center of an (R)-intermediate to produce the corresponding (S)-form for use as an analytical standard. thieme-connect.comdoaj.org
Advanced Research Applications and Methodological Contributions
Application in Chemical Biology as Probes for Biochemical Pathways
While Tenofovir (B777) and its prodrugs have been utilized as chemical probes to investigate the intricacies of viral replication and host-cell metabolism, the specific application of Tenofovir Dimer Triethylammonium (B8662869) Salt in this capacity is not extensively documented in publicly available research. However, its structure lends itself to potential applications as a specialized probe in the study of drug degradation pathways and the formation of impurities in pharmaceutical formulations.
The investigation of how Tenofovir disoproxil, a prodrug of Tenofovir, can hydrolyze and subsequently form dimers in the presence of moisture is an area of interest in pharmaceutical sciences. researchgate.net In this context, a stable, characterized form of the dimer, such as the triethylammonium salt, could serve as an invaluable tool. Researchers could use it to intentionally introduce the dimer into in vitro systems to study its potential interactions with biological macromolecules or to understand the kinetics of its formation under various conditions.
Furthermore, as a known impurity, Tenofovir Dimer could be used as a probe to challenge and validate bioanalytical methods designed to detect and quantify Tenofovir and its metabolites in complex biological matrices. This would help in understanding if the presence of such dimers could interfere with the accurate measurement of the active drug, a critical aspect of pharmacokinetic and pharmacodynamic studies. nih.gov
Development and Validation of Analytical Methods for In Vitro Research Quantification
The development and validation of robust analytical methods are paramount for the quality control of active pharmaceutical ingredients (APIs) and their formulations. Tenofovir Dimer Triethylammonium Salt, as a known impurity of Tenofovir prodrugs, plays a crucial role in this process. Several studies have focused on creating and validating chromatographic methods for the separation and quantification of Tenofovir and its related substances, including potential dimeric impurities. researchgate.netactascientific.comrjptonline.orgnih.govsdiarticle4.com
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. researchgate.netactascientific.comrjptonline.orgsdiarticle4.com These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. rjptonline.org
A key aspect of these methods is their ability to resolve the main API peak from the peaks of its impurities. The availability of a purified reference standard of this compound is essential for the specificity validation, confirming that the method can distinguish between the active ingredient and this particular impurity. researchgate.netrjptonline.org
The following table summarizes typical parameters for an HPLC method developed for the analysis of Tenofovir and its impurities:
| Parameter | Typical Value/Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 260 nm |
| Linearity Range | Typically from the Limit of Quantification (LOQ) to 150% of the specified impurity level |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2% |
The limit of detection (LOD) and limit of quantification (LOQ) for these methods are often in the range of micrograms per milliliter, allowing for the sensitive detection of impurities. sdiarticle4.com
Exploration of Dimer-Specific Biological Tools for Mechanistic Studies
Currently, there is a lack of published research exploring the use of this compound as a specific biological tool for mechanistic studies. The focus of mechanistic research has predominantly been on the active form of Tenofovir, Tenofovir diphosphate (B83284), and its interaction with viral reverse transcriptase. mdpi.comnih.govdrugbank.compatsnap.comdrugbank.compatsnap.com
The general assumption in pharmaceutical development is that impurities should be minimized as they are not expected to contribute to the therapeutic effect and could potentially have undesirable biological activities. Therefore, the research impetus is on preventing their formation and ensuring their removal, rather than exploring their biological effects.
However, from a toxicological perspective, understanding the biological activity of significant impurities is important. Should Tenofovir Dimer be found to have any off-target effects or to interact with cellular pathways, a stable and pure form like the triethylammonium salt would be a necessary tool for such investigations. For instance, studies could be designed to assess its potential for mitochondrial toxicity, a known concern with some nucleoside reverse transcriptase inhibitors. oup.com
Computational Approaches in the Discovery and Optimization of Related Nucleotide Analogs
Computational chemistry and molecular modeling have become integral to modern drug discovery and development. These approaches can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new and improved therapeutic agents.
Conformational Analysis: Determine the three-dimensional structure and flexibility of the Tenofovir Dimer molecule. This information can be useful in understanding its physical properties and potential for interacting with biological targets.
Quantum Mechanical Calculations: Predict various physicochemical properties of the dimer, such as its pKa, solubility, and reactivity. This can aid in the development of analytical methods and in understanding its stability.
Molecular Docking: Investigate the potential for the Tenofovir Dimer to bind to the active site of viral polymerases or other enzymes. Such studies could provide a theoretical assessment of its potential for biological activity or off-target effects.
Validation of a Tenofovir Impurity as a Benchmark: One study highlights the use of a Tenofovir impurity as a benchmark in computational chemistry to validate algorithms and models for predicting chemical behavior and interactions, thereby ensuring their accuracy and reliability.
Future Directions in Tenofovir Dimer Triethylammonium Salt Research
Emerging Synthetic Methodologies for Phosphonate (B1237965) Analogs
The synthesis of phosphonates, a key functional group in tenofovir (B777), remains a challenging area of organophosphorus chemistry. mdpi.com The development of more efficient and versatile synthetic methods is crucial for producing Tenofovir Dimer Triethylammonium (B8662869) Salt and its derivatives for research purposes. There is a significant need for methodologies that yield phosphonic acids in high yields and pure forms for enzymatic and biological studies. univie.ac.at
Emerging strategies are moving beyond classical approaches like the Michaelis-Arbuzov or Atherton-Todd reactions, which can have limitations. mdpi.comorganic-chemistry.org Modern techniques offer milder conditions and broader functional group tolerance.
Key emerging methodologies include:
Palladium(0)-Catalyzed Cross-Coupling: This method facilitates the formation of a P-C bond by coupling H-phosphonate diesters with various halides, such as benzyl (B1604629) or aryl halides. organic-chemistry.org This approach could be adapted to link pre-formed tenofovir monomers or to introduce specific functionalities onto the dimer structure.
Copper-Catalyzed P-Arylation: The use of copper catalysts allows for the reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature, enabling rapid P-C bond formation. organic-chemistry.org
Lewis Acid-Mediated Michaelis-Arbuzov Reaction: This variation of the classic reaction can proceed at room temperature, providing a more facile route to arylmethyl phosphonate esters. organic-chemistry.org
Aminophosphoryl Chloride Approach: A newer trend involves the use of aminophosphoryl chlorides for tyrosine phosphorylation, which can be adapted for creating phosphonate analogs and their prodrugs under mild conditions. nih.gov
These advanced synthetic tools are essential for creating a library of analogs based on the Tenofovir Dimer structure, enabling a deeper exploration of its biochemical potential. mdpi.comunivie.ac.at
| Synthetic Method | Description | Potential Application for Tenofovir Dimer Analogs |
| Palladium(0)-Catalyzed Cross-Coupling | Forms P-C bonds by coupling H-phosphonates with halides using a palladium catalyst. organic-chemistry.org | Synthesis of benzylphosphonate diesters as part of the dimer's linker or modifications to the core structure. organic-chemistry.org |
| Copper-Catalyzed P-Arylation | Employs a copper catalyst for rapid P-C bond formation with diaryliodonium salts at room temperature. organic-chemistry.org | Introduction of diverse aromatic groups to the phosphonate moiety to probe binding interactions. |
| Lewis Acid-Mediated Michaelis-Arbuzov | A milder version of the classic reaction for preparing arylmethyl phosphonates. organic-chemistry.org | Facilitating the synthesis of heteroarylmethyl phosphonate components of the dimer. organic-chemistry.org |
| Aminophosphoryl Chloride Approach | Uses aminophosphoryl chlorides to introduce protected phosphate (B84403) groups under gentle conditions. nih.gov | Creating prodrug forms of the tenofovir dimer with modified phosphate groups. nih.gov |
High-Throughput Screening Approaches for Novel Binding Partners
Identifying the biological targets and binding partners of Tenofovir Dimer Triethylammonium Salt is fundamental to understanding its function. High-throughput screening (HTS) provides the necessary scale and speed to test large libraries of compounds or biological targets.
Modern HTS approaches applicable to this research include:
Bimolecular Fluorescence Complementation (BiFC): This assay is particularly useful for studying protein-protein interactions (PPI), such as dimerization. nih.gov It could be adapted to screen for small molecules that either promote or disrupt the interaction of the tenofovir dimer with a target protein or that interfere with the dimerization of a target protein itself. nih.gov The change in fluorescence intensity provides a quantitative measure of the compound's effect. researchgate.net
High-Content Screening (HCS): HCS combines automated fluorescence microscopy with quantitative image analysis. nih.gov This technique allows for the simultaneous measurement of multiple cellular parameters, such as the subcellular localization of the tenofovir dimer, cell morphology, and potential toxicity. It is a powerful tool for screening small molecule libraries for their effect on dimerization or other cellular processes influenced by the compound. nih.gov
Affinity Selection Mass Spectrometry (AS-MS): AS-MS has become a primary biophysical method for HTS. nih.gov It involves incubating a library of compounds with a target molecule, separating the bound complexes, and identifying the "hits" using mass spectrometry. This technique is highly sensitive and can rapidly identify molecules that bind to a specific target, making it ideal for discovering novel binding partners for the tenofovir dimer. nih.gov
These HTS methods are capable of screening extensive compound libraries to identify molecules that interact with or modulate the activity of the tenofovir dimer, paving the way for mechanistic studies.
Advanced Biophysical Techniques for Real-Time Interaction Analysis
Once potential binding partners are identified, advanced biophysical techniques are required to characterize the interactions in detail. These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the molecular basis of the dimer's activity. nih.govreactionbiology.com
Key techniques for real-time interaction analysis include:
Surface Plasmon Resonance (SPR): SPR is considered the gold standard for studying the kinetics of biomolecular interactions. criver.com It measures the real-time binding of an analyte (e.g., the tenofovir dimer) to a target molecule immobilized on a sensor surface. reactionbiology.com SPR provides quantitative data on association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) can be calculated. reactionbiology.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nuvisan.com This allows for the determination of the binding affinity, stoichiometry (how many dimer molecules bind to the target), and the thermodynamic profile (enthalpy and entropy) of the interaction. nih.gov This information provides deep insight into the forces driving the binding event.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can study molecular interactions at the atomic level in a solution that mimics physiological conditions. criver.com It can identify the specific parts of the target protein that are involved in binding the tenofovir dimer and characterize any structural changes that occur upon binding.
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to a target. nih.govnuvisan.com It is a sensitive technique that requires only small amounts of the sample and can be used to determine binding affinities in complex biological liquids. nih.gov
| Technique | Principle | Key Information Provided | Application to Tenofovir Dimer |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. criver.com | Binding kinetics (k_on, k_off), affinity (K_D). reactionbiology.com | Quantifying the real-time binding affinity and residence time of the dimer to its target. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. nuvisan.com | Binding affinity (K_D), stoichiometry (n), thermodynamics (ΔH, ΔS). nih.gov | Characterizing the thermodynamic forces driving the interaction with a binding partner. |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei to determine structure and dynamics. criver.com | Atomic-level structural information, identification of binding site, conformational changes. criver.com | Mapping the precise binding interface on a target protein and observing structural changes. |
| Microscale Thermophoresis (MST) | Measures molecular motion in a temperature gradient, which is altered by binding. nih.gov | Binding affinity (K_D). nih.gov | Determining binding affinity, especially in complex biological matrices or with low sample consumption. |
Design of Next-Generation Dimeric Nucleotide Analogs with Modulated Biochemical Properties
The structure of this compound serves as a scaffold for the rational design of new molecules with tailored properties. By systematically modifying its structure, next-generation analogs can be created with enhanced affinity, selectivity, or stability.
Strategies for designing novel dimeric analogs include:
Linker Modification: The chain connecting the two tenofovir moieties can be altered in length, rigidity, and chemical composition. nih.gov These changes can significantly impact how the dimer binds to its target, potentially allowing it to span different domains of a protein or interact with multiple subunits of a complex.
Nucleobase and Sugar/Pro-moiety Modification: The core nucleoside analog structure can be modified. For example, substitutions at the 6-position of purine (B94841) analogs can improve pharmacokinetic properties. nih.gov The synthesis of P-modified oligonucleotides is a promising strategy for developing molecules with enhanced biological properties. acs.org
Computational and AI-Driven Design: Generative artificial intelligence models, such as the Conditional Randomized Transformer (CRT), can be used to design novel nucleoside analogs. researchgate.netchemrxiv.org By training these models on datasets of known active molecules, they can generate new structures with a high probability of desired activity, accelerating the discovery process. chemrxiv.org
These design principles allow for the creation of a diverse chemical space around the dimeric tenofovir theme, enabling the fine-tuning of biochemical and therapeutic properties.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand the biological impact of this compound, a systems-level approach is necessary. Omics technologies, which analyze large sets of biological molecules, can provide a comprehensive and unbiased view of the cellular response to the compound. humanspecificresearch.orgnih.gov
The integration of multiple omics platforms can reveal the mechanism of action in great detail:
Transcriptomics: This involves the large-scale analysis of RNA transcripts. humanspecificresearch.org By comparing the gene expression profiles of cells treated with the tenofovir dimer to untreated cells, researchers can identify which cellular pathways are activated or suppressed, offering clues to the compound's function and mechanism. nih.gov
Proteomics: Proteomics is the study of the entire set of proteins in a biological sample. humanspecificresearch.org It can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with the dimer. nih.gov This can directly help in identifying the molecular targets and downstream effects.
Metabolomics: This technology provides a snapshot of the metabolites within a biological system. humanspecificresearch.org By analyzing how the tenofovir dimer alters the metabolic profile of cells, researchers can understand its impact on cellular energy, biosynthesis, and signaling pathways. nih.gov A study on tenofovir disoproxil fumarate (B1241708) (TDF) successfully used a multiparametric approach including metabolomics and transcriptomics to reveal a molecular fingerprint of TDF exposure and identify its effect on mitochondrial function. nih.gov
Combining these omics datasets provides a holistic view of the dimer's mechanism of action, from gene expression changes to alterations in protein function and metabolic pathways, accelerating the identification of new drug targets and mechanisms. humanspecificresearch.orgnih.gov
Q & A
Q. What are the standard synthetic routes for preparing Tenofovir Dimer Triethylammonium Salt, and how is purity ensured?
- Methodological Answer : Synthesis typically involves reacting the parent compound with triethylamine in aprotic solvents (e.g., THF) to form the triethylammonium salt. The reaction is monitored via thin-layer chromatography (TLC) to track product formation. After completion, triethylammonium chloride byproducts are removed by filtration, and the target compound is purified using column chromatography with silica gel or reverse-phase HPLC . Purity validation employs HPLC (≥95% by area) and NMR spectroscopy to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/³¹P NMR spectroscopy : To confirm the absence of residual solvents and verify salt formation (e.g., triethylammonium counterion signals at δ ~1.2 ppm for CH₃ and ~3.1 ppm for CH₂ in ¹H NMR) .
- IR spectroscopy : To identify functional groups (e.g., P=O stretches at ~1250 cm⁻¹) and hydrogen bonding patterns .
- HPLC : For purity assessment using a C18 column and UV detection at 260 nm .
Advanced Research Questions
Q. How does the triethylammonium counterion influence the solubility and stability of Tenofovir Dimer compared to other salts (e.g., fumarate or phosphate)?
- Methodological Answer : Comparative studies can evaluate:
- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) with quantification via UV spectrophotometry.
- Stability : Accelerated degradation studies under heat (40–60°C) and humidity (75% RH) with HPLC monitoring.
The triethylammonium salt may enhance aqueous solubility due to its hydrophilic counterion but could exhibit lower thermal stability than fumarate salts, as seen in analogous tenofovir formulations .
Q. How can researchers design dose-response assays to assess the pharmacological activity of this compound?
- Methodological Answer :
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., viral polymerases). Load cells with Ca²⁺-sensitive dyes (e.g., Fluo-8 NW) and measure intracellular Ca²⁺ flux via FLIPRTETRA™ systems. Plot dose-response curves (0.1–100 µM) to calculate EC₅₀ values .
- Ethidium bromide uptake : For membrane permeability studies, quantify dye influx using fluorescence microscopy or plate readers .
Q. How should contradictory data in receptor activation assays be resolved (e.g., variability in EC₅₀ values across studies)?
- Methodological Answer :
- Standardize experimental conditions : Use identical cell lines (e.g., HEK-293 vs. CHO-K1), agonist application protocols, and detection methods (e.g., Ca²⁺ dyes vs. electrophysiology).
- Validate receptor expression : Employ flow cytometry or Western blotting to confirm receptor density.
- Statistical replication : Perform triplicate runs with independent batches to account for batch-to-batch variability, as demonstrated in P2X7 receptor studies .
Q. What strategies optimize the formulation of this compound for in vivo pharmacokinetic studies?
- Methodological Answer :
- Bioavailability enhancement : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to improve intestinal absorption. Characterize formulations via dynamic light scattering (DLS) for particle size and zeta potential.
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target tissues (e.g., lymphoid organs) using autoradiography or LC-MS/MS .
Methodological Notes
- Avoid common pitfalls : Residual triethylamine in final products can interfere with bioassays; ensure thorough purification via repeated precipitation or dialysis .
- Data interpretation : Triethylammonium salts may exhibit pH-dependent behavior in aqueous solutions, necessitating buffer optimization for reproducible results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
